2-Bromthiazol-4-amin
Übersicht
Beschreibung
2-Bromothiazol-4-amine is an organic compound with the molecular formula C3H3BrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-Bromothiazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds, such as imidazole-containing compounds, have been found to interact with a broad range of biological targets, including enzymes and receptors .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed biological effects .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antimicrobial and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
2-Bromothiazol-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of coumarin derivatives with antimicrobial properties . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of compounds that exhibit antimicrobial activity, suggesting its potential interaction with microbial enzymes and proteins . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to the disruption of microbial metabolic processes.
Cellular Effects
The effects of 2-Bromothiazol-4-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antimicrobial properties indicate that it can disrupt microbial cell function, leading to cell death . In mammalian cells, it may interact with cellular enzymes and proteins, altering their function and impacting cellular processes such as DNA replication, transcription, and translation.
Molecular Mechanism
At the molecular level, 2-Bromothiazol-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with microbial enzymes can inhibit their activity, thereby disrupting microbial metabolic pathways . Additionally, 2-Bromothiazol-4-amine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromothiazol-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromothiazol-4-amine is relatively stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at -20°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of 2-Bromothiazol-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Bromothiazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo phase II biotransformation reactions, such as glucuronidation or sulfoconjugation, which serve as detoxifying steps in its metabolism . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 2-Bromothiazol-4-amine within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Bromothiazol-4-amine can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may influence gene expression, while its presence in the cytoplasm can affect various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromothiazol-4-amine can be synthesized through several methods. One common approach involves the bromination of thiazole derivatives. For instance, 2-aminothiazole can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions, yielding 2-Bromothiazol-4-amine as the primary product.
Industrial Production Methods: In industrial settings, the production of 2-Bromothiazol-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-bromothiazole: Similar in structure but with different substituents, leading to varied chemical reactivity and biological activity.
4-Bromo-1,3-thiazol-2-amine: Another derivative with distinct properties and applications.
Uniqueness: 2-Bromothiazol-4-amine stands out due to its specific bromine substitution at the 2-position, which imparts unique reactivity and potential for further functionalization . This makes it a valuable compound in the synthesis of novel molecules with tailored properties.
Eigenschaften
IUPAC Name |
2-bromo-1,3-thiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVNVCUJPRPMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604740 | |
Record name | 2-Bromo-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-33-3 | |
Record name | 2-Bromo-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.